molecular formula C21H24N6O5 B14098348 ethyl 4-[3-(2-amino-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate

ethyl 4-[3-(2-amino-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate

Cat. No.: B14098348
M. Wt: 440.5 g/mol
InChI Key: OEDAMPJEYPLEPJ-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(carbamoylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purin-9-yl]benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(carbamoylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purin-9-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various substituents. Key steps may include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carbamoylmethyl group: This step may involve nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(carbamoylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purin-9-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[3-(carbamoylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purin-9-yl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may lend itself to the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(carbamoylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purin-9-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Ethyl 4-[3-(carbamoylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purin-9-yl]benzoate can be compared with other similar compounds such as:

    Ethyl 4-[3-(carbamoylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purin-9-yl]benzoate analogs: These compounds have similar core structures but differ in the substituents attached to the purine or benzoate moieties.

    Other purine derivatives: Compounds like caffeine or theobromine share the purine core but have different functional groups, leading to distinct properties and applications.

The uniqueness of ethyl 4-[3-(carbamoylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purin-9-yl]benzoate lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C21H24N6O5

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 4-[3-(2-amino-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]benzoate

InChI

InChI=1S/C21H24N6O5/c1-4-32-19(30)13-5-7-14(8-6-13)25-9-12(2)10-26-16-17(23-20(25)26)24(3)21(31)27(18(16)29)11-15(22)28/h5-8,12H,4,9-11H2,1-3H3,(H2,22,28)

InChI Key

OEDAMPJEYPLEPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C

Origin of Product

United States

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